molecular formula C8H13ClO3 B1176466 Byr3 protein CAS No. 148788-94-7

Byr3 protein

Cat. No.: B1176466
CAS No.: 148788-94-7
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Description

Byr3 is a zinc finger protein initially identified in the fission yeast Schizosaccharomyces pombe. It has been implicated in multiple cellular processes, including the regulation of the RAS/PKA signaling pathway and RNA interference (RNAi) mechanisms. Byr3 acts as a negative regulator of RAS/PKA, modulating pheromone-responsive pathways during mating . Recent studies also highlight its interaction with Dcr1 (a ribonuclease III enzyme) and ribosomal protein L12, suggesting a role in small RNA biosynthesis and post-transcriptional gene regulation . Despite its functional versatility, Byr3's precise molecular mechanisms remain partially unresolved, particularly its interplay with downstream effectors like Byr2 and Ras .

Properties

CAS No.

148788-94-7

Molecular Formula

C8H13ClO3

Synonyms

Byr3 protein

Origin of Product

United States

Comparison with Similar Compounds

Structural Homologs: Byr3 and CNBP/ZNF9

Byr3 shares structural homology with mammalian proteins such as CNBP/ZNF9 (Cellular Nucleic Acid Binding Protein), a conserved zinc finger protein essential for vertebrate development and implicated in myotonic dystrophy type 2 . Both proteins feature tandem zinc finger domains critical for nucleic acid binding.

Feature Byr3 (S. pombe) CNBP/ZNF9 (Mammals)
Domain Architecture Zinc finger domains Seven zinc finger repeats
Binding Partners Dcr1, L12 RNA, single-stranded DNA
Function RAS/PKA regulation, RNAi Transcriptional regulation, mRNA stability
Disease Association None reported Myotonic dystrophy type 2

Key Differences :

  • Byr3 directly interacts with RNAi machinery (e.g., Dcr1), whereas CNBP/ZNF9 primarily regulates mRNA translation and stability.
  • CNBP/ZNF9 is essential in mammals, while Byr3's deletion in S.

Functional Analogues: Byr3 and Other Zinc Finger Proteins in RNAi

Byr3's role in RNAi parallels that of Drosha and Dicer in higher eukaryotes, though structural divergence exists. Unlike these RNase III enzymes, Byr3 lacks catalytic domains but facilitates substrate presentation to Dcr1 via its RNA-binding zinc fingers .

Feature Byr3 Dicer
Catalytic Activity Non-enzymatic RNase III domains
Role in RNAi Substrate delivery RNA cleavage
Conservation Fungal-specific Eukaryote-wide

Functional Overlap :

  • Both Byr3 and Dicer associate with RNA-binding partners (e.g., L12 for Byr3; TRBP for Dicer) to enhance processing efficiency .

Sequence and Structural Similarity Metrics

However, its zinc finger motifs align with POGZ and ZNF638, proteins involved in chromatin remodeling and RNA splicing .

Protein Organism E-value Shared Domains Function
Byr3 S. pombe - Zinc fingers RAS/PKA, RNAi
POGZ Human 1e-04 Zinc fingers, DDE domain Chromatin organization
ZNF638 Human 3e-03 Zinc fingers, RRM RNA splicing

Implications :

  • Divergent functions despite structural motifs highlight evolutionary specialization. Byr3's fungal-specific roles contrast with metazoan zinc finger proteins involved in genome integrity .

Research Findings and Unresolved Questions

  • Regulatory Crosstalk : Byr3 bridges RAS/PKA signaling and RNAi, a unique feature absent in most homologs .
  • Structural Dynamics : NMR and crystallography data reveal conformational flexibility in Byr3's zinc fingers, enabling diverse nucleic acid interactions .
  • Therapeutic Potential: CNBP/ZNF9's disease link suggests Byr3 could model zinc finger dysregulation, though direct applications remain unexplored .

Q & A

Q. What is the primary functional role of Byr3 protein in fission yeast (Schizosaccharomyces pombe)?

Byr3 is a zinc finger protein homologous to human CNBP (cellular nucleic acid-binding protein) and acts as a transcription factor. It interacts with Dcr1 (a ribonuclease III enzyme) and ribosomal protein L12, linking RNA interference (RNAi) pathways to transcriptional and translational regulation. Byr3 may guide Dcr1 to specific genomic loci or RNA substrates, facilitating post-transcriptional gene silencing or ribosomal mRNA processing .

Q. How can researchers experimentally determine this compound concentration in cellular lysates?

Use quantitative methods like the Bradford assay or bicinchoninic acid (BCA) assay, calibrated with a standard curve of known Byr3 concentrations. Include error analysis (e.g., standard deviation, 95% confidence intervals) and validate results with Western blotting using anti-Byr3 antibodies. Ensure reproducibility by triplicate measurements and proper normalization to total protein content .

Q. What are the key structural domains of Byr3 that mediate its interactions with RNA and proteins?

Byr3 contains seven zinc finger-binding domains critical for nucleic acid binding and protein-protein interactions. Structural studies (e.g., X-ray crystallography or cryo-EM) combined with mutagenesis (e.g., deleting zinc finger motifs) can identify residues essential for binding Dcr1 or ribosomal mRNAs .

Advanced Research Questions

Q. What experimental approaches are recommended for mapping Byr3’s interaction partners in RNAi complexes?

  • Co-immunoprecipitation (Co-IP): Use anti-Byr3 antibodies to pull down complexes from S. pombe lysates, followed by mass spectrometry (LC-MS/MS) to identify co-purifying proteins like Dcr1 and L12 .
  • Crosslinking-MS: Apply formaldehyde crosslinking to stabilize transient interactions before Co-IP.
  • BioID proximity labeling: Fuse Byr3 with a promiscuous biotin ligase (e.g., BirA*) to biotinylate proximal proteins for streptavidin-based enrichment .

Q. How can researchers resolve contradictions in Byr3’s dual roles as a transcription factor and RNA-binding protein?

  • ChIP-seq: Identify Byr3-bound genomic regions to map transcriptional targets.
  • RIP-seq (RNA immunoprecipitation): Determine Byr3-associated RNAs to assess RNA-binding activity.
  • Functional knockdown: Use CRISPR/Cas9 or RNAi to deplete Byr3 and analyze changes in transcription (via RNA-seq) and ribosomal mRNA translation (via polysome profiling) .

Q. What strategies are effective for studying Byr3 homologs (e.g., human CNBP) in disease models?

  • Comparative proteomics: Use databases like UniProt or the Proteins API to align Byr3/CNBP sequences and identify conserved domains .
  • Knockout models: Generate CNBP-deficient cell lines (e.g., HEK293) to study dysregulation in myotonic dystrophy or cancer.
  • Structural predictions: Leverage AlphaFold2 to model CNBP-RNA interactions and validate with NMR or electrophoretic mobility shift assays (EMSAs) .

Q. How should researchers design experiments to analyze Byr3’s role in small RNA biosynthesis?

  • Small RNA sequencing: Profile siRNA/miRNA populations in S. pombe Byr3 mutants versus wild-type strains.
  • Dcr1 activity assays: Measure cleavage efficiency of synthetic RNA substrates in vitro using purified Dcr1-Byr3 complexes.
  • Genetic epistasis: Cross Byr3 mutants with RNAi pathway mutants (e.g., ago1Δ) to determine functional dependencies .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing Byr3-dependent gene expression data?

  • Differential expression: Use tools like DESeq2 or edgeR with adjusted p-values (e.g., Benjamini-Hochberg correction).
  • Pathway enrichment: Apply Gene Ontology (GO) or KEGG analysis to identify Byr3-regulated pathways.
  • Integration with proteomics: Correlate RNA-seq data with mass spectrometry results using platforms like MaxQuant .

Q. How can contradictory findings about Byr3’s localization (nuclear vs. cytoplasmic) be addressed?

  • Subcellular fractionation: Separate nuclear and cytoplasmic lysates, followed by Western blotting for Byr3.
  • Live-cell imaging: Tag Byr3 with GFP/mCherry and track localization under varying conditions (e.g., stress).
  • Proteomics: Compare Byr3 interaction partners in nuclear vs. cytoplasmic compartments .

Data Integration & Reproducibility

Q. What resources are available for integrating Byr3 data into broader protein interaction networks?

  • Databases: STRING, BioGRID, or IntAct for interaction networks .
  • APIs: Proteins API for programmatic access to functional annotations .
  • Reproducibility: Share raw data (e.g., via PRIDE for proteomics, GEO for transcriptomics) and adhere to FAIR principles .

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